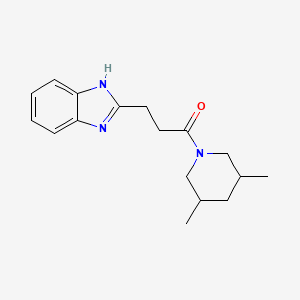
3-(1H-benzimidazol-2-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-benzimidazol-2-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as BDP or BDP-1, and it is a potent inhibitor of protein-protein interactions.
Wirkmechanismus
BDP-1 works by binding to the hydrophobic pocket of MDM2, which prevents the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which in turn induces apoptosis and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
BDP-1 has been shown to have several biochemical and physiological effects, including the inhibition of MDM2-p53 interaction, induction of apoptosis, and inhibition of cancer cell growth. It has also been shown to have low toxicity and high selectivity towards cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BDP-1 in lab experiments is its high selectivity towards cancer cells, which reduces the risk of off-target effects. However, one limitation of using BDP-1 is its low solubility, which can affect its efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of BDP-1. One potential direction is to improve the solubility of BDP-1 to increase its efficacy in lab experiments. Another direction is to explore the use of BDP-1 in combination with other cancer therapies to enhance its anti-cancer effects. Additionally, further research is needed to determine the potential of BDP-1 in the treatment of other diseases, such as neurodegenerative disorders.
Synthesemethoden
The synthesis of BDP-1 involves several steps, including the condensation of 2-amino-benzimidazole and 3,5-dimethylpiperidin-1-one, followed by N-alkylation with 1-bromo-3-chloropropane. The resulting product is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
BDP-1 has been extensively used in scientific research, particularly in the field of cancer research. It has been shown to inhibit the interaction between MDM2 and p53, which is a crucial protein-protein interaction involved in the regulation of the cell cycle. BDP-1 has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12-9-13(2)11-20(10-12)17(21)8-7-16-18-14-5-3-4-6-15(14)19-16/h3-6,12-13H,7-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCWOAXONYEDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CCC2=NC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)
![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)

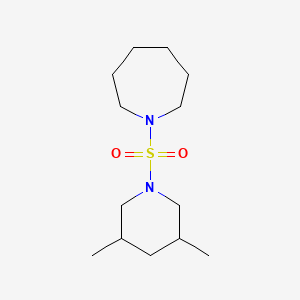
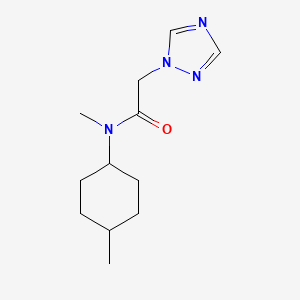
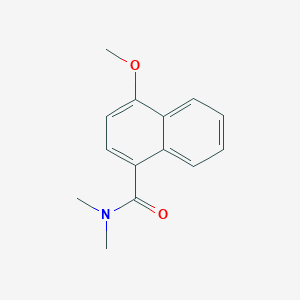
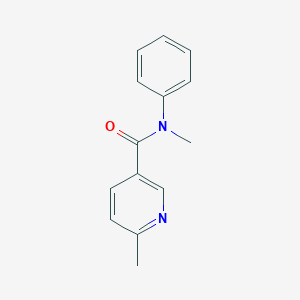
![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7508887.png)
![N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)
![N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508895.png)

![N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508904.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7508912.png)
